(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide
Description
(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a synthetic heterocyclic compound featuring a benzofuran core fused with a 3-oxo-2,3-dihydro moiety. The molecule incorporates a 4-chlorobenzylidene substituent at position 2 of the benzofuran ring and an acetohydrazide group at position 6 via an ether linkage. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-1-10(2-4-11)7-15-17(22)13-6-5-12(8-14(13)24-15)23-9-16(21)20-19/h1-8H,9,19H2,(H,20,21)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJATZSQDGDGMJ-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a chlorobenzylidene moiety and a dihydrobenzofuran ring, positions it as a candidate for various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's IUPAC name is [(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate. Its molecular formula is , and it features several functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound may act as an inhibitor or activator depending on the target pathway involved.
Anticancer Properties
Research has indicated that compounds within the benzofuran class exhibit significant anticancer activity. In particular, studies have shown that derivatives similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation.
Case Study: GSK-3β Inhibition
A related study investigated the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a target for cancer therapy. Compounds with structural similarities demonstrated IC50 values in the micromolar range, indicating potential for therapeutic application in cancer treatment .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | GSK-3β inhibition | |
| Antimicrobial | Bacterial inhibition | |
| Anti-inflammatory | Cytokine modulation |
Synthetic Routes and Applications
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with appropriate hydrazides under basic conditions. This synthetic pathway allows for the production of derivatives with varying biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hydrazides, including those similar to (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide, exhibit promising anticancer properties. A study highlighted that benzohydrazide derivatives demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Benzohydrazide derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy of compounds structurally related to this compound has been demonstrated through disk diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests a possible therapeutic role in treating inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various benzohydrazide derivatives and evaluated their biological activities. Among these, one derivative exhibited significant anticancer activity against the MCF-7 breast cancer cell line with an IC50 value indicative of effective cytotoxicity. The study employed structure-activity relationship (SAR) analysis to correlate structural modifications with biological outcomes .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of hydrazone derivatives derived from benzohydrazides. Compounds were tested against a panel of bacterial strains, revealing that certain substitutions on the benzofuran ring enhanced antibacterial activity significantly compared to standard antibiotics .
Comparison with Similar Compounds
Benzoxazine Derivatives
Compound : 2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide ()
- Core Structure : Benzoxazine (oxygen and nitrogen in the heterocycle) vs. benzofuran in the target compound.
- Substituents : Chloro at position 6; acetohydrazide group.
- Impact: The benzoxazine core may alter electron distribution and ring strain compared to benzofuran, affecting binding affinity in biological systems.
Thiazolo-Pyrimidine Derivatives
Compound: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, )
- Core Structure : Thiazolo-pyrimidine (sulfur-containing fused rings) vs. benzofuran.
- Substituents: Cyano, methylfuran, and carbonyl groups.
Functional Group Variations
Ester vs. Hydrazide Derivatives
Compound : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()
Carboxylic Acid Derivatives
Compound : {[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid ()
- Functional Group : Carboxylic acid vs. hydrazide.
- Impact : The carboxylic acid enhances water solubility and ionic interactions but may reduce bioavailability due to rapid excretion. The dimethoxy groups on the benzylidene moiety increase electron-donating effects, contrasting with the electron-withdrawing chloro substituent in the target compound .
Substituent Effects
Halogen Variations
Compound : (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate ()
Bulky Alkyl Groups
Compound : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()
- Substituents : tert-Butyl vs. chloro.
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Electronic Effects : Chloro substituents enhance electron-withdrawing properties, stabilizing resonance in the benzofuran core, while methoxy or tert-butyl groups donate electrons, altering reactivity in electrophilic substitution .
- Thermal Stability : Thiazolo-pyrimidine derivatives (m.p. >200°C) show higher thermal stability than benzofuran analogues, likely due to fused-ring rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
